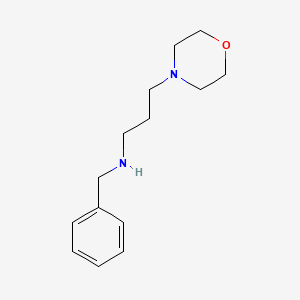

Benzyl-(3-morpholin-4-yl-propyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine-containing compounds typically involves the condensation of morpholine with other chemical entities. For instance, the synthesis of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol involves the reaction of 4-(2-aminoethyl)morpholine with 2,3-dihydroxybenzaldehyde . Similarly, other compounds such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide are synthesized through amination and cyclization reactions starting from difluorobenzonitrile . These methods highlight the reactivity of morpholine and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of morpholine-containing compounds are often determined using crystallographic methods. For example, the crystal structure of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol was solved by direct methods and refined by full-matrix least squares, revealing that it crystallizes in the monoclinic space group P21/n . The crystal structures of other related compounds also belong to the monoclinic system, indicating a commonality in the crystalline forms of these molecules .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be influenced by intramolecular hydrogen bonding and the presence of different functional groups. The Schiff base ligand in the first paper demonstrates the importance of intramolecular hydrogen bonding on the tautomeric properties of the compound . The antitumor activities of some morpholine derivatives suggest that these compounds can interact with biological targets, potentially through chemical reactions that inhibit cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structures and spectral data. For instance, the compound 1-(morpholin-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its properties were calculated theoretically using computational methods . The crystal structure and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provide insights into its conformation and hydrogen bonding interactions, which are crucial for understanding its physical behavior .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have local anesthetic action . This suggests that Benzyl-(3-morpholin-4-yl-propyl)-amine may interact with voltage-gated sodium channels, which are common targets of local anesthetics.

Mode of Action

This would prevent the initiation and transmission of nerve impulses, leading to a loss of sensation in the area of application .

Biochemical Pathways

This would occur through the inhibition of sodium ion influx, preventing the generation and propagation of action potentials .

Pharmacokinetics

Similar compounds have been reported to have a ld50 (mouse iv) in the range between 290-390 mg/kg , suggesting that the compound may have a relatively high therapeutic index.

Result of Action

The molecular and cellular effects of Benzyl-(3-morpholin-4-yl-propyl)-amine’s action would likely involve the inhibition of nerve impulse transmission, resulting in a loss of sensation in the area of application. This is based on the reported local anesthetic action of similar compounds .

Propiedades

IUPAC Name |

N-benzyl-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-3,5-6,15H,4,7-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFYUJZFLWMNJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276843 |

Source

|

| Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(3-morpholin-4-yl-propyl)-amine | |

CAS RN |

2038-06-4 |

Source

|

| Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.